4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride
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Overview
Description
4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a propan-2-yloxy group and a thiazolyl-tetrahydroisoquinoline moiety, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid. This is then converted to the corresponding benzoyl chloride using thionyl chloride, followed by reaction with ammonia to yield 4-(propan-2-yloxy)benzamide.
Synthesis of the Thiazolyl-Tetrahydroisoquinoline Moiety: The thiazole ring is typically formed by reacting 2-aminothiazole with an appropriate aldehyde. The tetrahydroisoquinoline moiety can be synthesized via Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzamide core with the thiazolyl-tetrahydroisoquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed on the benzamide core to yield amine derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may also contribute to the compound’s bioactivity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-(propan-2-yloxy)benzamide: Lacks the thiazolyl-tetrahydroisoquinoline moiety, making it less complex.
1,2,3,4-tetrahydroisoquinoline derivatives: Share the tetrahydroisoquinoline core but differ in other substituents.
Thiazole derivatives: Contain the thiazole ring but lack the benzamide and tetrahydroisoquinoline moieties.
Uniqueness
The uniqueness of 4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-16(2)28-21-9-7-18(8-10-21)22(27)25-23-24-20(15-29-23)14-26-12-11-17-5-3-4-6-19(17)13-26;/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIBSZIEXSKUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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